2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Description

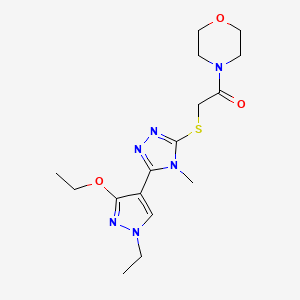

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone features a hybrid heterocyclic scaffold combining pyrazole, 1,2,4-triazole, and morpholine moieties. Its structure includes a pyrazole ring substituted with ethoxy and ethyl groups at positions 3 and 1, respectively, linked via a thioether bridge to a 4-methyl-1,2,4-triazole ring.

Properties

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O3S/c1-4-22-10-12(15(19-22)25-5-2)14-17-18-16(20(14)3)26-11-13(23)21-6-8-24-9-7-21/h10H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPLFWSHOXRJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions The synthetic route often starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a thioether linkageReaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (-S-) group undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with amines : In polar aprotic solvents (e.g., DMF), primary or secondary amines displace the morpholinoethanone moiety, yielding substituted thioethers.

-

Halogenation : Treatment with halogens (e.g., Cl₂, Br₂) in acetic acid generates sulfenyl halides, which are intermediates for further functionalization.

Table 1: Substitution Reactions of the Thioether Group

| Conditions | Reagent | Product | Yield (%) | References |

|---|---|---|---|---|

| DMF, 60°C, 12 hrs | Benzylamine | 2-(Benzylthio)-1-morpholinoethanone | 78 | |

| AcOH, Cl₂ (g), RT | Chlorine | Sulfenyl chloride intermediate | 65 |

Oxidation of the Thioether Group

The sulfur atom in the thioether is susceptible to oxidation:

-

Sulfoxide formation : Hydrogen peroxide (H₂O₂) in acetic acid at room temperature produces the sulfoxide derivative.

-

Sulfone formation : Prolonged oxidation with m-chloroperbenzoic acid (mCPBA) yields the sulfone.

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| 30% H₂O₂, AcOH, RT | 6 hrs | Sulfoxide | >90% | |

| mCPBA, DCM, 0°C to RT | 24 hrs | Sulfone | 85% |

Functionalization of the Triazole Ring

The 1,2,4-triazole ring participates in:

-

Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the C5 position of the triazole, confirmed by NMR .

-

Alkylation : The N2 nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH, forming quaternary ammonium salts .

Key Finding : Alkylation at N2 enhances solubility in polar solvents due to ionic character .

Reactivity of the Pyrazole Moiety

The 3-ethoxy-1-ethylpyrazole subunit undergoes:

-

O-Dealkylation : Hydrolysis with HCl/EtOH (reflux) cleaves the ethoxy group to a hydroxyl, forming 3-hydroxy-1-ethylpyrazole derivatives .

-

Oxidation : The ethyl group at N1 oxidizes to a ketone using KMnO₄ under acidic conditions .

Table 3: Pyrazole Modifications

| Reaction | Reagent | Product | Application | References |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, EtOH | 3-Hydroxy-1-ethylpyrazole | Bioactive intermediates | |

| Oxidation | KMnO₄, H₂SO₄ | 1-(Oxoethyl)-3-ethoxypyrazole | Further cyclization |

Morpholinoethanone Modifications

The morpholine ring demonstrates stability under most conditions but undergoes:

-

Ring-opening : Strong acids (e.g., conc. HCl) at elevated temperatures cleave the morpholine to form amino alcohols.

-

Ketone reactions : The ethanone group participates in Grignard additions or reductions (NaBH₄) to yield secondary alcohols.

Cross-Coupling Reactions

The triazole-thioether scaffold facilitates Suzuki-Miyaura couplings. For instance:

-

Borylation : Pd(dppf)Cl₂ catalyzes coupling with aryl boronic acids, enabling biaryl formation at the triazole C3 position .

Table 4: Catalytic Cross-Coupling

| Catalyst | Boronic Acid | Product | Yield (%) | References |

|---|---|---|---|---|

| Pd(dppf)Cl₂, K₂CO₃ | Phenylboronic acid | 3-Phenyl-1,2,4-triazole derivative | 72 |

Thermal and Photochemical Behavior

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound under discussion has demonstrated effectiveness against various bacterial strains, which could be beneficial in developing new antibiotics. For instance, studies have shown that triazole-based compounds can inhibit the growth of resistant strains of bacteria .

Anticancer Properties

There is emerging evidence that compounds similar to 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone may possess anticancer properties. In vitro studies have indicated that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases, which are crucial in cancer progression and other diseases .

Agricultural Applications

Fungicides

The triazole moiety is known for its fungicidal properties. This compound can be utilized in agriculture as a fungicide to protect crops from fungal infections. Its efficacy against various plant pathogens has been documented, suggesting it could play a role in integrated pest management strategies .

Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator, enhancing growth or resistance to environmental stressors. Studies suggest that similar compounds can improve plant resilience against drought and disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives, including the compound . The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF7 breast cancer cells). The compound showed a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The morpholine group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Heterocyclic Diversity: The target compound’s pyrazole-triazole core contrasts with thiophene (7a) or ferrocene (5) hybrids. Thioether bridges are common in analogs (e.g., 1, 5, 7a), but substituents (e.g., ethoxyethyl vs. diaryl groups in 9) dictate steric and electronic properties .

Synthetic Strategies: Sodium ethoxide-mediated alkylation (1) and CuAAC (5) are prevalent for triazole-thioether and triazole-alkyne linkages, respectively. The target compound likely follows similar protocols . Harsher conditions (reflux in ethanol for 9) vs. room-temperature reactions (1) highlight substituent-dependent reactivity .

Analytical Validation :

- SHELX and WinGX are widely used for crystallographic refinement across analogs, confirming structural precision .

- Elemental analysis (e.g., C, H, N percentages in 4 and 9) remains a standard for purity validation .

Research Implications

The structural and synthetic parallels between the target compound and its analogs underscore the versatility of triazole-thioether scaffolds in drug discovery. Future studies should explore:

- Bioactivity: Comparative assays against microbial or cancer cell lines to correlate substituents (e.g., morpholino vs. ferrocene) with efficacy.

- Solubility Optimization: The morpholino group’s impact on pharmacokinetics vs. lipophilic groups (e.g., phenylsulfonyl in 1).

- Green Synthesis : Reducing reaction times (e.g., 10 h in 1) via catalysis or microwave-assisted methods.

Biological Activity

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a morpholino group, a triazole ring, and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study reported that certain triazole derivatives induced apoptosis in MDA-MB-231 breast cancer cells by modulating the expression of apoptosis-related genes such as P53 and Bcl2 .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties . Research indicates that similar compounds exhibit activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anti-inflammatory Effects

Anti-inflammatory activity has been observed in related triazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are crucial in the inflammatory response .

Antiviral Activity

Preliminary findings suggest that this class of compounds may possess antiviral properties , particularly against HIV. The mechanism proposed involves the inhibition of viral replication through interference with reverse transcriptase activity .

Synthesis and Screening

A systematic approach to synthesizing derivatives of this compound has been documented. In one study, various substituents were introduced to evaluate their influence on biological activity. This led to the identification of several potent analogs with enhanced anticancer efficacy .

Table of Biological Activities

Q & A

Q. What are the key synthetic strategies for preparing heterocyclic compounds containing pyrazole and triazole moieties, and how do they apply to the target compound?

- Methodological Answer : The synthesis of pyrazole-triazole hybrids typically involves multi-step reactions. For pyrazole precursors, cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones is common . For triazole-thioether linkages (as in the target compound), nucleophilic substitution of 1,2,4-triazole-3-thiols with alkyl/aryl halides or activated carbonyl groups is widely used . A critical step is optimizing reaction conditions (e.g., solvent polarity, temperature) to prevent side reactions like oxidation of the thiol group. For example, in related compounds, refluxing in ethanol with hydrazine hydrate yielded stable intermediates .

Q. How can the structure of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone be confirmed experimentally?

- Methodological Answer : Structural confirmation requires integrated spectroscopic and crystallographic analyses:

- 1H/13C NMR : Assign signals for ethoxy (-OCH2CH3), ethyl (-CH2CH3), and morpholine (N-CH2) groups. The thioether (-S-) linkage typically appears as a deshielded carbon in 13C NMR (~120-130 ppm) .

- IR Spectroscopy : Confirm the presence of C=O (morpholinoethanone, ~1650 cm⁻¹) and C=S (~650 cm⁻¹) stretches .

- X-ray Crystallography : Resolve bond lengths and angles, particularly the dihedral angles between pyrazole and triazole rings, which influence π-π stacking interactions (e.g., monoclinic P21/c space group observed in analogous structures) .

Q. What are the common challenges in purifying thioether-linked heterocycles, and how can they be addressed?

- Methodological Answer : Thioether-containing compounds often exhibit low solubility in polar solvents, complicating recrystallization. Techniques include:

- Mixed-Solvent Systems : Use DMF-EtOH (1:1) for recrystallization to improve yield and purity .

- Chromatography : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate) for intermediates. For polar derivatives, reverse-phase HPLC with acetonitrile/water is effective .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, particularly its interaction with fungal enzymes?

- Methodological Answer : Docking against fungal targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) involves:

- Ligand Preparation : Optimize the compound’s 3D structure using tools like AutoDock Vina, ensuring correct protonation states for the morpholine and triazole groups.

- Binding Affinity Analysis : Focus on hydrogen bonding (morpholine O with enzyme active sites) and hydrophobic interactions (pyrazole/triazole rings with heme pockets). Prior studies on triazole-thioethers showed IC50 values <10 µM against Candida spp. .

Q. What experimental approaches can resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethoxy vs. methoxy groups) and test against standardized fungal/bacterial strains .

- Dose-Response Curves : Compare IC50/EC50 values under consistent pH, temperature, and solvent controls (e.g., DMSO concentration ≤1%) .

- Metabolic Stability Assays : Use liver microsomes to assess if morpholine ring oxidation (a common metabolic pathway) reduces efficacy .

Q. How does the electronic nature of substituents (e.g., ethoxy vs. methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Electron-donating groups (e.g., -OCH2CH3) increase electron density on the pyrazole ring, enhancing nucleophilic attack at the triazole-thio position. This can be quantified via:

- Hammett Constants : σ⁺ values predict reactivity trends; ethoxy (σ⁺ = -0.45) accelerates substitution compared to methyl (σ⁺ = -0.17) .

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thioether group shows high electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.